4-iodo-1,3-dimethyl-1H-pyrazole
Overview
Description
4-Iodo-1,3-dimethyl-1H-pyrazole, also known as IDMP, is a chemical compound belonging to the pyrazole family of heterocyclic compounds. It is one of the most widely studied compounds in the field of chemistry, due to its unique properties and potential applications in different areas. It is a valuable intermediate for the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of pyrazoles involves a variety of methods. A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions . In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
4-Iodopyrazole is a valuable intermediate for the synthesis of biologically active compounds. It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are as follows: It has a molecular weight of 222.03 . The InChI code is 1S/C5H7IN2/c1-4-5 (6)3-8 (2)7-4/h3H,1-2H3 .
Scientific Research Applications
Synthesis and Chemical Characterization
- 4-iodo-1,3-dimethyl-1H-pyrazole has been involved in various synthesis processes. One study demonstrated its use in the synthesis of oligomeric compounds through polycondensation with p-diethynylbenzene, leading to products with significant molecular weight (Potapov, Khlebnikov, & Vasilevskii, 2006). Additionally, electrosynthesis methods have been employed to generate 4-iodo derivatives of pyrazoles, showcasing the compound's versatility in chemical synthesis (Lyalin, Petrosyan, & Ugrak, 2010).
Use in Palladium Complexes
- This compound has been utilized in the formation of palladium(II) complexes. These complexes were analyzed through various spectroscopic methods and showed potential in generating metallic palladium upon thermal decomposition. Their potential application in cancer cell cytotoxicity has also been evaluated (Barra et al., 2011).
Antioxidant and Biological Activities
- The compound has demonstrated relevance in the synthesis of derivatives with antioxidant activities. Studies have shown that specific derivatives of 3,5-dimethyl-1H-pyrazole, a related compound, exhibited notable radical scavenging capacity and antioxidant activity, suggesting potential biomedical applications (Karrouchi et al., 2019); (Kaddouri et al., 2020).
Catalytic Applications
- The compound's derivatives have been investigated for their catalytic properties. Research on pyrazolin-4-ylidenes, including derivatives of this compound, revealed significant effects on the formation and catalytic activities of these complexes, highlighting their utility in catalysis (Han, Lee, & Huynh, 2009).
Corrosion Inhibition
- Pyrazole derivatives, closely related to this compound, have been examined for their potential as corrosion inhibitors. This study highlights the broader applicability of pyrazole compounds in industrial settings (El Arrouji et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that iodine can catalyze a cascade reaction between enaminones, hydrazines, and dmso to provide 1,4-disubstituted pyrazoles . This suggests that the iodine atom in the compound could play a crucial role in its interaction with its targets.
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.82 (iLOGP), indicating a balance between hydrophilic and lipophilic properties, which could influence its bioavailability .
Action Environment
The action, efficacy, and stability of 4-iodo-1,3-dimethyl-1H-pyrazole can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°C . This suggests that light, moisture, and temperature could affect the compound’s stability and, potentially, its action and efficacy.
Properties
IUPAC Name |
4-iodo-1,3-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTIQTFUCOVWKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303964 | |
Record name | 4-Iodo-1,3-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6647-97-8 | |
Record name | 4-Iodo-1,3-dimethyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6647-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-1,3-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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